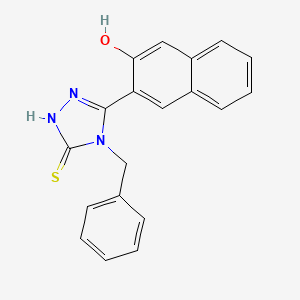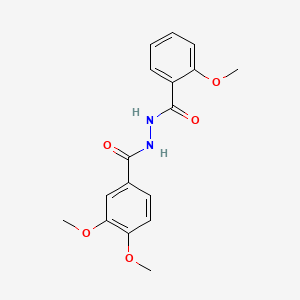
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol is a chemical compound that belongs to the family of triazole derivatives. It has been extensively studied for its potential applications in scientific research, especially in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways. Additionally, it has been shown to inhibit the activity of various enzymes, such as tyrosinase and acetylcholinesterase, which are involved in the pathogenesis of various diseases.
Efectos Bioquímicos Y Fisiológicos
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of various microorganisms, reduce inflammation, and scavenge free radicals. Moreover, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol in lab experiments include its high potency, selectivity, and low toxicity. Moreover, it can be easily synthesized using simple and cost-effective methods. However, its limitations include its poor solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several future directions for research involving 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol. One potential direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it could be evaluated for its potential use as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Moreover, it could be modified to improve its solubility and bioavailability, which could enhance its utility in lab experiments and clinical applications. Finally, it could be evaluated for its potential use as a diagnostic tool for various diseases.
Métodos De Síntesis
The synthesis of 3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol involves the reaction of 2-naphthol with 4-benzyl-5-mercapto-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction is typically carried out under reflux conditions for several hours, followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
3-(4-benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)-2-naphthol has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antitumor, antioxidant, antimicrobial, and anti-inflammatory properties. Moreover, it has been evaluated for its potential use as a diagnostic tool for various diseases, such as cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
4-benzyl-3-(3-hydroxynaphthalen-2-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-17-11-15-9-5-4-8-14(15)10-16(17)18-20-21-19(24)22(18)12-13-6-2-1-3-7-13/h1-11,23H,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSZPBSBBWBWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CC4=CC=CC=C4C=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Benzyl-5-mercapto-4H-1,2,4-triazol-3-yl)naphthalen-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,8-dimethyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5756115.png)
![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)


![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)

![N-(4-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5756196.png)